2-Chloro-5-fluoro-3-methylbenzoic acid

Drug Metabolism CYP Inhibition ADME-Tox

This exact 2-chloro-5-fluoro-3-methyl regioisomer (CAS 1427416-28-1) delivers unique synthetic advantages that no analog can replicate. The ortho‑Cl adjacent to the carboxylic acid sterically modulates amide coupling and resists oxidative metabolism, while the 5‑F enhances metabolic stability. Published CYP inhibition data (CYP3A4 IC₅₀ = 5,490 nM) provides a built‑in ADME risk baseline, enabling lead optimization without unexpected liabilities. Both the free acid and its methyl/ethyl ester derivatives are available in research to bulk quantities, ensuring reproducible scale‑up. Choose the correct regioisomer to avoid compromised SAR and protect your lead series fidelity.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58
CAS No. 1427416-28-1
Cat. No. B2379617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-3-methylbenzoic acid
CAS1427416-28-1
Molecular FormulaC8H6ClFO2
Molecular Weight188.58
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C(=O)O)F
InChIInChI=1S/C8H6ClFO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyAILHHXAQZADVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluoro-3-methylbenzoic Acid (CAS 1427416-28-1): Procurement-Grade Halogenated Benzoic Acid Scaffold for Pharmaceutical R&D


2-Chloro-5-fluoro-3-methylbenzoic acid (CAS 1427416-28-1) is a tri-substituted halogenated benzoic acid derivative with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . The compound features a benzoic acid core bearing chlorine at the 2-position, fluorine at the 5-position, and a methyl group at the 3-position [1]. It is commercially available as a white to off-white solid with purity specifications typically ranging from 95% to 98% . As a halogenated aromatic carboxylic acid, this compound serves as a versatile synthetic intermediate for medicinal chemistry programs, offering orthogonal reactivity via the carboxylic acid handle for amide coupling and esterification, while the chloro and fluoro substituents enable diverse cross-coupling chemistries .

Why 2-Chloro-5-fluoro-3-methylbenzoic Acid Cannot Be Replaced by Simple Analogs in Synthetic and Biological Workflows


Halogenated benzoic acids with identical empirical formulas (C8H6ClFO2) but divergent substitution patterns cannot be considered interchangeable without compromising synthetic outcomes or biological profiles. Regioisomers such as 2-chloro-6-fluoro-3-methylbenzoic acid (CAS 32890-89-4) and 4-chloro-2-fluoro-3-methylbenzoic acid (CAS 153556-55-9) possess the same elemental composition but differ critically in steric accessibility of reactive sites, electronic distribution across the aromatic ring, and metabolic stability of derived compounds . The ortho-chloro substituent in the target compound exerts steric hindrance adjacent to the carboxylic acid that modulates both coupling efficiency in amide bond formation and resistance to oxidative metabolism compared to para-halogenated analogs [1]. Additionally, CYP inhibition data indicate that precise substitution patterns on halogenated benzoic acids directly influence off-target liability profiles in lead optimization campaigns—a factor that cannot be extrapolated across regioisomers [2].

Quantitative Differentiation Evidence for 2-Chloro-5-fluoro-3-methylbenzoic Acid vs. In-Class Analogs


CYP2C19 and CYP2E1 Inhibition Profile Relative to Class Baseline

2-Chloro-5-fluoro-3-methylbenzoic acid demonstrates low inhibition potency against CYP2C19 (Ki/IC50 = 50,000 nM) and CYP2E1 (IC50 = 50,000 nM) in human recombinant enzyme assays [1]. This inhibition profile is consistent with class-level expectations for simple halogenated benzoic acids lacking extended aromatic or heteroaromatic substituents [2]. While direct head-to-head data with specific regioisomers are absent from the public domain, the quantitative data establish a baseline risk assessment for drug-drug interaction liability in preclinical development.

Drug Metabolism CYP Inhibition ADME-Tox Lead Optimization

CYP3A4 Inhibition Differentiates 2-Chloro-5-fluoro-3-methylbenzoic Acid from Less Selective Halogenated Scaffolds

The target compound exhibits an IC50 of 5,490 nM against recombinant human CYP3A4 in human liver microsomes using midazolam as substrate with 5 min preincubation [1]. This represents approximately a 9.1-fold higher potency (lower IC50) for CYP3A4 compared to its activity against CYP2C19 and CYP2E1 (both 50,000 nM) [1]. The differential inhibition profile—weak overall but with measurable selectivity for CYP3A4 over other CYP isoforms—is a class-level characteristic of ortho-halogenated benzoic acids and contrasts with para-halogenated analogs that generally exhibit flatter, non-selective CYP inhibition patterns [2].

CYP3A4 Selectivity ADME Drug Safety

Ortho-Chloro Substitution Confers Distinct Steric and Electronic Properties vs. Para-Halogenated Benzoic Acid Regioisomers

Density functional theory (DFT) calculations and crystallographic analysis of ortho chloro- and fluoro-substituted benzoic acids reveal that ortho-halogenation (as in the target compound's 2-chloro position) introduces measurable steric hindrance and altered hydrogen-bonding geometry in the crystalline phase compared to meta- or para-substituted regioisomers [1]. The ortho-chloro group in 2-chloro-5-fluoro-3-methylbenzoic acid is positioned adjacent to the carboxylic acid, modulating both the pKa of the acid group and the accessibility of nucleophiles during amide coupling reactions [1]. In contrast, regioisomers such as 2-chloro-6-fluoro-3-methylbenzoic acid (CAS 32890-89-4) position the fluorine atom ortho to the carboxylic acid, producing a different steric environment and electronic distribution . These structural distinctions are not interchangeable in synthetic routes where regioselective cross-coupling or defined steric parameters are required.

Synthetic Chemistry Cross-Coupling Steric Hindrance SAR

Validated Research and Industrial Application Scenarios for 2-Chloro-5-fluoro-3-methylbenzoic Acid


Medicinal Chemistry: Building Block for Halogenated Drug Candidates with Predictable CYP Liability

2-Chloro-5-fluoro-3-methylbenzoic acid serves as a carboxylic acid building block in medicinal chemistry programs where the halogenation pattern is fixed by SAR requirements. The quantitative CYP inhibition data (CYP2C19/CYP2E1 IC50 = 50,000 nM; CYP3A4 IC50 = 5,490 nM) [1] provide a baseline ADME risk assessment, enabling medicinal chemists to incorporate this scaffold without introducing unexpected metabolic liabilities. This scenario is validated by the availability of the compound from major suppliers (Sigma-Aldrich, Thermo Fisher) at 97-98% purity specifications , supporting reproducible synthesis of lead series.

Organic Synthesis: Ortho-Halogenated Scaffold for Regioselective Cross-Coupling Reactions

The defined 2-chloro-5-fluoro-3-methyl substitution pattern provides orthogonal synthetic handles. The carboxylic acid moiety enables amide coupling and esterification, while the chloro and fluoro substituents support palladium-catalyzed cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The ortho-chloro position adjacent to the carboxylic acid introduces steric parameters that modulate coupling efficiency—a feature that distinguishes this compound from regioisomers [2]. Procurement of the exact regioisomer (CAS 1427416-28-1) rather than analogs (e.g., CAS 32890-89-4 or CAS 153556-55-9) ensures fidelity to published synthetic protocols.

Pharmaceutical Intermediate: Precursor to Ester Derivatives for Bioisostere Exploration

This compound is directly converted to its methyl ester (CAS 1805112-73-5) and ethyl ester (CAS 1807207-97-1) derivatives, which serve as intermediates in the synthesis of more complex pharmaceutical candidates. The halogenated benzoic acid core provides a bioisosteric replacement for unsubstituted benzoic acids in drug design, with the fluorine atom enhancing metabolic stability and the chlorine atom offering a handle for late-stage functionalization [3]. The commercial availability of both the free acid and its ester derivatives from multiple vendors supports scalable medicinal chemistry workflows.

Academic Research: Structure-Activity Relationship Studies of Halogenated Benzoic Acid Derivatives

Academic laboratories conducting SAR studies on halogenated aromatic carboxylic acids utilize 2-chloro-5-fluoro-3-methylbenzoic acid as a reference compound to evaluate the contributions of specific halogen positions to biological activity. The published DFT structural analysis of ortho chloro- and fluoro-substituted benzoic acids [2] provides a theoretical framework for interpreting experimental observations. The compound's commercial availability in research quantities (250 mg to 5 g) supports exploratory medicinal chemistry without requiring custom synthesis.

Quote Request

Request a Quote for 2-Chloro-5-fluoro-3-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.